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Compound of Interest

Compound Name: 3-Bromoindazole

Cat. No.: B152527

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
Bromoindazole (CAS 40598-94-5), a key heterocyclic building block in medicinal chemistry
and organic synthesis. Due to the limited availability of a complete public dataset for this
specific molecule, this report combines available experimental data with data from closely
related compounds to provide a comprehensive resource for researchers. The experimental
protocols provided are generalized for the acquisition of such data for indazole derivatives.

Spectroscopic Data

The structural elucidation of 3-Bromoindazole relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-
Bromoindazole.

1H NMR Data (Experimental)

The following proton NMR data has been reported for 3-Bromoindazole.
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Chemical Shift (6, ppm) Multiplicity Assighment
13.4 broad singlet 1H, N-H
7.57 multiplet 2H, Ar-H
7.45 triplet 1H, Ar-H
7.22 triplet 1H, Ar-H

Solvent: CDCl3

13C NMR Data (Predicted for a Related Compound)

Experimental 3C NMR data for 3-Bromoindazole is not readily available in the public domain.

The following table presents predicted chemical shifts for the structurally similar compound, 3-

Bromo-6-(trifluoromethyl)-1H-indazole, to provide an estimation of the expected chemical shift

ranges.

Chemical Shift (6, ppm) Assighment
~140 - 145 C-7a

~125- 130 (q) C-6 (coupled to F)
~122 -126 C-5

~120 - 124 (q) -CF3

~118 - 122 C-3a

~115-120 C-4

~110- 115 C-3

~105 - 110 C-7

Note: These are predicted values for a related compound and may not represent the exact

chemical shifts for 3-Bromoindazole.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. While a specific
experimental spectrum for 3-Bromoindazole is not readily available, the following table lists
the expected characteristic absorption bands for the indazole core structure.

Wavenumber (cm—?) Vibration
3300-3000 N-H stretch
3100-3000 Aromatic C-H stretch
C=C and C=N stretching (aromatic and pyrazole
1620-1450 .
rings)
900-650 C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound,
allowing for the determination of its molecular weight and fragmentation pattern.

Electron lonization Mass Spectrometry (EI-MS) Data (Experimental)

mlz Interpretation
198 [M+2]*
196 [M]*

The presence of two peaks of almost equal intensity separated by 2 m/z units is characteristic
of a compound containing one bromine atom, due to the natural isotopic abundance of 7°Br and
81Br.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for solid organic compounds such as 3-Bromoindazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Bromoindazole in a suitable deuterated solvent (e.g.,
CDCIls, DMSO-ds) in a5 mm NMR tube.

o Ensure the sample is fully dissolved to obtain a homogeneous solution.

IH NMR Acquisition:

The *H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

A standard one-pulse sequence is used.

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Acquisition:

The 3C NMR spectrum is acquired on the same spectrometer.
o A proton-decoupled pulse sequence is typically used to simplify the spectrum.
e Alonger relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

» A significantly larger number of scans is usually required compared to *H NMR to achieve an
adequate signal-to-noise ratio.

e The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 3-Bromoindazole with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.
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e Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm~1.

The final spectrum is presented as a plot of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Sample Introduction:

e For a solid sample like 3-Bromoindazole, it can be introduced into the mass spectrometer
via a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it
through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

lonization (Electron lonization - El):

e In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV).
e This causes the molecule to ionize and fragment.

Mass Analysis and Detection:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

e The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 3-Bromoindazole.
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Caption: A generalized workflow for the synthesis and spectral characterization of 3-
Bromoindazole.

» To cite this document: BenchChem. [Spectroscopic Data for 3-Bromoindazole: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b152527#spectroscopic-data-for-3-bromoindazole-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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